molecular formula C10H9N3O2S B11962705 4-Methoxy-2-(2-thiazolylazo)-phenol CAS No. 3012-52-0

4-Methoxy-2-(2-thiazolylazo)-phenol

Cat. No.: B11962705
CAS No.: 3012-52-0
M. Wt: 235.26 g/mol
InChI Key: FQQNRFLPBZDYKQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-thiazolylazo)-phenol is a chemical compound that belongs to the class of thiazolylazo dyes. These dyes are known for their vivid colors and are often used in analytical chemistry for the detection and quantification of metal ions. The compound is characterized by the presence of a methoxy group, a thiazole ring, and an azo linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the diazotization of 2-aminothiazole followed by coupling with 4-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:

    Diazotization: 2-aminothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 4-methoxyphenol in an alkaline medium to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-thiazolylazo)-phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-(2-thiazolylazo)-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-thiazolylazo)-phenol involves its ability to form complexes with metal ions. The thiazole ring and azo linkage provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, making the compound valuable in analytical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(2-thiazolylazo)-phenol is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry.

Properties

CAS No.

3012-52-0

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol

InChI

InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3

InChI Key

FQQNRFLPBZDYKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)N=NC2=NC=CS2

Origin of Product

United States

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